molecular formula C22H21N3O3 B2859435 1,6-dimethyl-3-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one CAS No. 1207058-56-7

1,6-dimethyl-3-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one

Cat. No. B2859435
CAS RN: 1207058-56-7
M. Wt: 375.428
InChI Key: CODVXTJCQAURKD-UHFFFAOYSA-N
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Description

1,6-dimethyl-3-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one is a useful research compound. Its molecular formula is C22H21N3O3 and its molecular weight is 375.428. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Properties

Compounds with structural features similar to the queried chemical have been synthesized and evaluated for their antioxidant activities. For instance, novel 1,3,4,2-oxadiazaphosphepino[6,7-c]quinolinones exhibited significant antioxidant activities, suggesting potential applications in combating oxidative stress-related diseases or in materials science for protecting substances from oxidation (Hassan, Abdel‐kariem, & Ali, 2017).

Antimicrobial and Antiprotozoal Activities

Quinoxaline-based 1,3,4-oxadiazoles have shown promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities. These findings indicate the potential of structurally related compounds for developing new antimicrobial and antiprotozoal agents, which could address the growing issue of drug resistance (Patel et al., 2017).

Anticancer Potential

The synthesis and evaluation of indole–quinoline–oxadiazole hybrids for their anticancer potential highlight the interest in these compounds as potential cancer therapeutics. Specific hybrids have shown cytotoxic potential against breast adenocarcinoma cell lines, offering insights into the design of new anticancer drugs (Kamath, Sunil, & Ajees, 2016).

Molecular Logic Gates

Research into amino derivatives of pyrazolo[3,4-b]quinoline has explored their photophysics and application in molecular logic switches. These studies provide a foundation for using similar compounds in developing advanced materials for electronics and photonics, demonstrating their utility in information processing at the molecular level (Uchacz et al., 2016).

Corrosion Inhibition

Quinoxaline-based propanones have been investigated as corrosion inhibitors for mild steel in hydrochloric acid, showing that these compounds can effectively protect metals from corrosion. This suggests potential applications in industrial processes and materials preservation (Olasunkanmi & Ebenso, 2019).

properties

IUPAC Name

1,6-dimethyl-3-[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c1-13(2)27-16-8-6-15(7-9-16)21-23-22(28-24-21)18-12-25(4)19-10-5-14(3)11-17(19)20(18)26/h5-13H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CODVXTJCQAURKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)OC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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